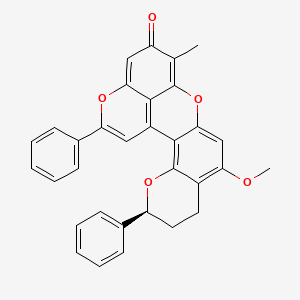
Dracorubin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dracorubin is a proanthocyanidin isolated from Dracaena draco. It has a role as a plant metabolite. It is a proanthocyanidin and an aromatic ether.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Dracorubin is closely related to dracorhodin, another active compound found in dragon's blood resin. Both compounds exhibit a range of pharmacological activities attributed to their chemical structures, which include antioxidant properties and the ability to modulate cellular signaling pathways.
Anticancer Activity
This compound has demonstrated notable anticancer effects in various studies:
- Acute Myeloid Leukemia : Research indicates that this compound induces apoptosis in acute myeloid leukemia cell lines (U937 and THP-1). The mechanism involves the upregulation of specific proteins associated with apoptosis and increased levels of reactive oxygen species (ROS) .
- Solid Tumors : this compound has also shown efficacy against other cancer types, including melanoma and breast cancer. Studies suggest that it may inhibit tumor growth by inducing cell cycle arrest and apoptosis .
Wound Healing
This compound's role in wound healing is facilitated through its effects on fibroblast proliferation and angiogenesis:
- Fibroblast Proliferation : this compound enhances the proliferation of fibroblasts and promotes angiogenesis, which are critical for effective wound healing. In vitro studies using human keratinocytes have shown that this compound can significantly improve wound closure rates .
- Signaling Pathways : The compound activates key signaling pathways (e.g., β-catenin, ERK/p38) involved in cellular migration and proliferation during the wound healing process .
Metabolic Regulation
Emerging research highlights this compound's potential in metabolic health:
- Anti-Diabetic Effects : Studies have shown that this compound can stimulate glucose uptake in muscle cells, suggesting a role in managing blood sugar levels. In experiments with mouse muscle cells (C2C12), this compound significantly increased glucose uptake, indicating its potential as a therapeutic agent for diabetes management .
Data Summary
The following table summarizes key findings from various studies on the applications of this compound:
Case Study 1: Anticancer Efficacy
A study investigated the effect of this compound on acute myeloid leukemia cell lines. The results indicated a concentration-dependent increase in apoptosis markers, including cleaved caspase-3 and poly(ADP-ribose) polymerase. The findings support further exploration of this compound as a potential chemotherapeutic agent.
Case Study 2: Wound Healing Mechanisms
In vitro experiments demonstrated that treatment with this compound enhanced the migration of keratinocytes in scratch assays. The activation of β-catenin signaling was identified as a crucial pathway for promoting cell migration and proliferation during wound healing.
Propriétés
Numéro CAS |
6219-63-2 |
|---|---|
Formule moléculaire |
C32H24O5 |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
(5S)-9-methoxy-14-methyl-5,19-diphenyl-4,12,18-trioxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2,8,10,13,16,19-heptaen-15-one |
InChI |
InChI=1S/C32H24O5/c1-18-23(33)16-27-29-22(15-25(35-27)20-11-7-4-8-12-20)30-28(37-31(18)29)17-26(34-2)21-13-14-24(36-32(21)30)19-9-5-3-6-10-19/h3-12,15-17,24H,13-14H2,1-2H3/t24-/m0/s1 |
Clé InChI |
FWKBXSPDFCAHFN-DEOSSOPVSA-N |
SMILES |
CC1=C2C3=C(C=C(OC3=CC1=O)C4=CC=CC=C4)C5=C6C(=C(C=C5O2)OC)CCC(O6)C7=CC=CC=C7 |
SMILES isomérique |
CC1=C2C3=C(C=C(OC3=CC1=O)C4=CC=CC=C4)C5=C6C(=C(C=C5O2)OC)CC[C@H](O6)C7=CC=CC=C7 |
SMILES canonique |
CC1=C2C3=C(C=C(OC3=CC1=O)C4=CC=CC=C4)C5=C6C(=C(C=C5O2)OC)CCC(O6)C7=CC=CC=C7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















